molecular formula C20H24N4O4 B10981980 3-[2-(1H-indol-3-yl)ethyl]-5-[3-(morpholin-4-yl)-3-oxopropyl]imidazolidine-2,4-dione

3-[2-(1H-indol-3-yl)ethyl]-5-[3-(morpholin-4-yl)-3-oxopropyl]imidazolidine-2,4-dione

Cat. No.: B10981980
M. Wt: 384.4 g/mol
InChI Key: RIKOGLRJICFLJK-UHFFFAOYSA-N
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Description

3-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-MORPHOLINO-3-OXOPROPYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound that features both indole and imidazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the morpholino group further enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-MORPHOLINO-3-OXOPROPYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The imidazole ring can be constructed using the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . The morpholino group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Scientific Research Applications

3-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-MORPHOLINO-3-OXOPROPYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1H-INDOL-3-YL)ETHYL]-5-(3-MORPHOLINO-3-OXOPROPYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The imidazole ring can interact with metal ions and other biomolecules, influencing biochemical pathways . The morpholino group enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]-5-(3-morpholin-4-yl-3-oxopropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C20H24N4O4/c25-18(23-9-11-28-12-10-23)6-5-17-19(26)24(20(27)22-17)8-7-14-13-21-16-4-2-1-3-15(14)16/h1-4,13,17,21H,5-12H2,(H,22,27)

InChI Key

RIKOGLRJICFLJK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC2C(=O)N(C(=O)N2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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